molecular formula C9H18N2O B13219306 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No.: B13219306
M. Wt: 170.25 g/mol
InChI Key: GTDIMEVOFHUVAD-UHFFFAOYSA-N
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Description

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O It is characterized by a pyrrolidine ring substituted with an amino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,3-dimethylbutanal and ammonia.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolidine ring.

    Addition of the Propanone Moiety: The final step involves the addition of the propanone group through a condensation reaction with a suitable ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature: Typically, reactions are conducted at elevated temperatures to increase reaction rates.

    Catalysts: Catalysts like acids or bases may be used to facilitate the reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)pentan-1-one
  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)hexan-1-one

Comparison: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the propanone moiety, which may confer distinct chemical and biological properties compared to its analogs. The differences in chain length and functional groups can influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O/c1-4-8(12)11-5-7(10)9(2,3)6-11/h7H,4-6,10H2,1-3H3

InChI Key

GTDIMEVOFHUVAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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